molecular formula C12H21NO3 B3098381 N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde CAS No. 1335031-58-7

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde

Cat. No.: B3098381
CAS No.: 1335031-58-7
M. Wt: 227.30
InChI Key: KNQREOBBZDSHPN-NXEZZACHSA-N
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Description

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde is a protected amino-aldehyde derivative featuring a cyclohexane ring with a cis-configured amine at the 2-position, an aldehyde functional group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of peptidomimetics, chiral ligands, and bioactive molecules. The Boc group enhances stability during synthetic procedures, while the aldehyde moiety enables nucleophilic additions or condensations. Comparisons below rely on structurally related analogs from available literature.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQREOBBZDSHPN-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production of Boc-protected amines, including this compound, often involves large-scale reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Deprotection: Free amines

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde primarily involves its ability to act as a protected amine. The Boc group provides steric hindrance and electronic effects that protect the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

Key Observations:

The bicyclo[2.2.1]heptane structure () introduces significant rigidity, reducing conformational flexibility and favoring stereoselective transformations .

Stereochemical Impact: The norbornane derivative’s exo-cis configuration () enforces a fixed spatial arrangement, which may improve enantioselectivity in asymmetric catalysis compared to the more flexible cyclohexyl or cyclohexene analogs .

Physical Properties :

  • The bicyclo compound () has a higher molecular weight (239.31 g/mol) than typical cyclohexane-based analogs, likely due to its seven-membered bridged framework .

Commercial Availability: The bicyclo derivative is commercially available at ≥97% purity, priced at €519 per gram, reflecting its specialized synthetic utility . No pricing or purity data are provided for the cyclohexene or target compounds.

Biological Activity

N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde is a specialized organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H21NO3 and a molecular weight of approximately 227.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom of a cis-2-aminocyclohexyl structure, alongside a carbaldehyde functional group. The presence of the Boc group enhances both stability and solubility, making it particularly useful in various synthetic applications.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable pharmacological properties. Derivatives of cyclohexylamines are known to interact with neurotransmitter systems, potentially influencing mood and cognition. The compound's structural features suggest it may function as a receptor modulator, impacting pathways related to pain management and neuropharmacology.

Research indicates that derivatives of this compound may exhibit selective activity towards specific receptors. This selectivity could lead to therapeutic effects in various conditions, including anxiety and depression. Further studies are necessary to elucidate these interactions and their implications for drug design.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : Begin with cis-2-aminocyclohexanecarboxylic acid.
  • Protection : Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride).
  • Formylation : Convert the protected amine to the corresponding aldehyde using standard formylation techniques.
  • Deprotection : The Boc group can be removed under acidic conditions to regenerate the free amine for further reactions .

Comparative Analysis with Similar Compounds

The following table summarizes compounds that share structural similarities with this compound:

Compound NameStructure TypeUnique Features
N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehydeTrans isomerDifferent stereochemistry affecting reactivity
N-Boc-cyclohexanamineSimple amineLacks aldehyde functionality
N-Boc-(+/-)-cis-3-aminocyclohexyl-carbaldehydeDifferent positionAlters steric and electronic properties
(1S,2R)-cis-N-Boc-1,2-cyclohexanediamineDiamineContains two amino groups, increasing reactivity

This table highlights the unique characteristics of this compound due to its specific cis configuration and aldehyde functionality, which can significantly influence its chemical behavior and biological interactions.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study investigating cyclohexylamine derivatives found that certain compounds exhibited selective binding to dopamine receptors, indicating potential applications in treating mood disorders .
  • Antinociceptive Activity : Research on related compounds has demonstrated their efficacy in pain relief through modulation of opioid receptors, suggesting similar potential for this compound derivatives .
  • Antibacterial Properties : While primarily focused on other classes of compounds, studies have indicated that modifications in structure can enhance antibacterial activity against resistant strains, hinting at broader applications for derivatives of this compound .

Q & A

Q. What is the correct IUPAC nomenclature for N-Boc-(±)-cis-2-aminocyclohexyl-carbaldehyde?

The compound follows conjunctive nomenclature rules. The cyclohexane ring is numbered to prioritize the amino group (NH₂) at position 2, with the carbaldehyde (-CHO) at the adjacent carbon. The cis configuration indicates both substituents are on the same face. The N-Boc (tert-butoxycarbonyl) group is the protecting agent for the amine. The (±) notation denotes racemic stereochemistry at the amino center .

Q. What are common synthetic routes for N-Boc-(±)-cis-2-aminocyclohexyl-carbaldehyde in academic research?

A widely used method involves N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reactions. Key steps include:

  • Substrate preparation : Starting with N-Boc-protected α-amino aldehydes.
  • Catalyst screening : Testing NHC pre-catalysts (e.g., triazolium salts) for optimal yield and selectivity .
  • Temperature optimization : Reactions are typically conducted at 0–25°C to balance reactivity and stereochemical integrity .
  • Base selection : Hünig’s base (diisopropylethylamine) minimizes racemization during aldehyde activation .

Q. How is this compound utilized in peptide synthesis or material science?

The N-Boc group protects the amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. In material science, Boc-protected amino aldehydes serve as intermediates for synthesizing organogelators, where hydrogen-bonding motifs (e.g., urea/amide) are critical for self-assembly .

Q. What are the recommended handling and storage conditions for this compound?

  • Storage : Stable at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis. Conduct reactions in a fume hood due to potential volatility .

Advanced Research Questions

Q. How can racemization be minimized during NHC-catalyzed cross-benzoin reactions with N-Boc-α-amino aldehydes?

Racemization is influenced by reaction pH and temperature. Strategies include:

  • Low-temperature conditions (0–4°C) to slow down epimerization .
  • Avoiding strong bases : Hünig’s base (pKa ~11) is preferred over stronger bases like DBU.
  • Monitoring via ¹H NMR : Track chiral integrity using diagnostic splitting patterns (e.g., NH or α-proton signals) .

Q. What factors govern diastereoselectivity in cross-benzoin reactions with this compound?

Diastereoselectivity depends on:

  • Protecting groups : Doubly N-protected aldehydes (e.g., N,N-Boc₂) reverse selectivity due to steric effects .
  • Catalyst structure : Bulky NHCs (e.g., mesityl-substituted) enhance selectivity by favoring specific transition states .
  • Substrate electronics : Electron-deficient aromatic aldehydes improve yields but may reduce selectivity (Table 3.6) .

Q. Which analytical techniques are most reliable for assigning the relative configuration of reaction products?

  • ¹H NMR coupling constants : Vicinal coupling (J) between NH and α-protons indicates cis/trans relationships.
  • X-ray crystallography : Definitive for absolute configuration but requires crystalline products.
  • Chiral HPLC : Resolves enantiomers post-deprotection using chiral stationary phases (e.g., Chiralpak IA) .

Q. How can researchers reconcile contradictory data on diastereomer ratios in cross-benzoin reactions?

Discrepancies in diastereomer ratios (e.g., 2:1 vs. 13:1 in Table 3.6) arise from:

  • Substrate variability : Aliphatic vs. aromatic aldehydes exhibit differing electronic and steric demands.
  • Catalyst-substrate interactions : NHC adducts may form transient intermediates that alter selectivity .
  • Reaction monitoring : Use internal standards (e.g., dimethyl terephthalate) for accurate NMR quantification .

Q. How do N-protecting groups (e.g., Boc vs. Cbz) impact the reactivity of α-amino aldehydes in catalysis?

  • Boc groups : Provide steric bulk, slowing undesired side reactions but requiring acidic deprotection (e.g., TFA).
  • Cbz groups : Less bulky but susceptible to hydrogenolysis, limiting compatibility with reducing conditions .

Q. Can computational modeling predict the stereochemical outcomes of reactions involving this compound?

Yes. Density functional theory (DFT) simulations model transition states to predict:

  • Enantioselectivity : Energy differences between competing pathways.
  • Catalyst design : Modifying NHC ligands to optimize steric and electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde
Reactant of Route 2
N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde

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